5-Bromo-2-morpholinopyridin-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12BrN3O |
|---|---|
Molecular Weight |
258.12 g/mol |
IUPAC Name |
5-bromo-2-morpholin-4-ylpyridin-4-amine |
InChI |
InChI=1S/C9H12BrN3O/c10-7-6-12-9(5-8(7)11)13-1-3-14-4-2-13/h5-6H,1-4H2,(H2,11,12) |
InChI Key |
HACBXCJTBWKUFR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=C(C(=C2)N)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Bromo 2 Morpholinopyridin 4 Amine and Its Analogs
Strategic Disconnections and Retrosynthetic Analysis for the 5-Bromo-2-morpholinopyridin-4-amine Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-nitrogen and carbon-bromine bonds attached to the pyridine (B92270) ring.
One possible retrosynthetic pathway is shown below:
Figure 1: Retrosynthetic Analysis of this compound
graph TD
A[this compound] -->|C-N Disconnection (Amination)| B(5-Bromo-4-chloro-2-morpholinopyridine + Amine Source);
B -->|C-N Disconnection (Morpholine Addition)| C(5-Bromo-2,4-dichloropyridine + Morpholine);
C -->|C-Br Disconnection (Bromination)| D(2,4-Dichloropyridine);
This diagram illustrates a possible retrosynthetic route, breaking down the target molecule into simpler precursors.
This analysis suggests that a plausible forward synthesis would commence with the bromination of a suitable pyridine precursor, followed by the sequential introduction of the morpholine (B109124) and amine moieties. The choice of starting material and the specific order of functionalization are critical considerations that influence the feasibility and yield of the synthesis.
Precursors and Starting Materials for Pyridine Ring Functionalization
The synthesis of this compound can be approached from various starting materials. A common and economically viable precursor is 2,4-dichloropyridine. This commercially available compound provides two reactive sites for nucleophilic substitution.
Bromination Strategies at the Pyridine 5-Position
The introduction of a bromine atom at the 5-position of the pyridine ring is a key step. Direct bromination of pyridine itself is challenging and typically requires harsh conditions, leading to a mixture of products. A more controlled approach involves the bromination of an activated pyridine derivative.
For instance, starting with a pre-functionalized pyridine, such as 2-chloropyridine, can direct the bromination to the desired position. The use of brominating agents like N-Bromosuccinimide (NBS) or tetrabutylammonium (B224687) tribromide (TBATB) in a suitable solvent can achieve regioselective bromination. nih.gov The reaction conditions, including temperature and the choice of solvent, are crucial for maximizing the yield of the desired 5-bromo isomer. nih.gov
| Reagent | Conditions | Outcome | Reference |
| N-Bromosuccinimide (NBS) | Acetic acid, room temperature | Selective bromination | researchgate.net |
| Tetrabutylammonium tribromide (TBATB) | Acetonitrile (B52724), 80°C | Highly selective C3-bromination | nih.gov |
Introduction of the Morpholine Moiety via Nucleophilic Aromatic Substitution or Metal-Catalyzed Coupling
The morpholine group can be introduced onto the pyridine ring through several methods, primarily nucleophilic aromatic substitution (SNA r) or metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNA r):
SNA r is a common method for installing amine functionalities on electron-deficient aromatic rings like pyridine. researchgate.netyoutube.com In the context of synthesizing this compound, a dihalopyridine precursor, such as 5-bromo-2,4-dichloropyridine, can react with morpholine. The chlorine atom at the 2-position is generally more susceptible to nucleophilic attack than the one at the 4-position due to the electronic influence of the ring nitrogen. researchgate.net The reaction is typically carried out in a polar solvent in the presence of a base to neutralize the HCl generated. researchgate.net
Metal-Catalyzed Coupling:
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a versatile and efficient alternative for forming C-N bonds. rsc.orgnih.gov This method can be particularly useful when SNA r reactions are sluggish or lead to side products. The reaction involves a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to couple an amine (morpholine) with a halo-substituted pyridine. rsc.orgyoutube.com The choice of ligand is critical for the success of the reaction and can be optimized to achieve high yields. nih.gov
| Reaction Type | Key Reagents | Advantages | Reference |
| Nucleophilic Aromatic Substitution (SNA r) | Morpholine, Base (e.g., K₂CO₃), Polar Solvent (e.g., DMSO) | Often operationally simple and cost-effective. | researchgate.netyoutube.com |
| Buchwald-Hartwig Amination | Palladium Catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., X-Phos), Base (e.g., K₂CO₃) | Broad substrate scope, high efficiency, and mild reaction conditions. | rsc.orgnih.gov |
Amination Pathways at the Pyridine 4-Position
The final step in the synthesis is the introduction of the amino group at the 4-position. Similar to the introduction of the morpholine moiety, this can be achieved through SNA r or metal-catalyzed amination.
Nucleophilic Aromatic Substitution (SNA r):
Starting from a 4-chloropyridine (B1293800) derivative, such as 5-bromo-4-chloro-2-morpholinopyridine, reaction with an ammonia (B1221849) equivalent (e.g., ammonia gas, ammonium (B1175870) hydroxide, or a protected amine) can install the 4-amino group. researchgate.netvaia.com The reaction often requires elevated temperatures and pressures. The reactivity of the 4-chloro substituent towards nucleophilic attack can be enhanced by the presence of electron-withdrawing groups on the ring. bath.ac.uk
Metal-Catalyzed Amination:
The Buchwald-Hartwig amination is also a powerful method for introducing the 4-amino group. This approach offers milder reaction conditions and can be more tolerant of various functional groups compared to SNA r. The use of a suitable palladium catalyst and ligand combination is essential for achieving high yields and selectivity. rsc.org
Optimization of Reaction Pathways and Conditions
The efficiency of the synthesis of this compound relies heavily on the optimization of each reaction step. This includes the choice of catalysts, ligands, bases, solvents, and reaction temperatures.
Catalytic Systems in Pyridine Synthesis (e.g., Palladium-Catalyzed Reactions)
Palladium-catalyzed reactions have become indispensable in modern organic synthesis, particularly for the construction of highly functionalized heterocyclic compounds like substituted pyridines. acs.orgnih.govresearchgate.netacs.orgresearchgate.net
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a cornerstone of C-N bond formation. rsc.org The optimization of this reaction involves screening various palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine ligands (e.g., BINAP, Xantphos, RuPhos), and bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃). nih.govyoutube.comresearchgate.net The choice of ligand is particularly crucial as it influences the stability and reactivity of the catalytic species. For challenging substrates, the use of specialized ligands and pre-catalysts can significantly improve reaction outcomes. rsc.org
Suzuki-Miyaura Coupling:
While not directly involved in the primary synthetic route for this compound, the Suzuki-Miyaura coupling is a vital tool for creating analogs. This reaction allows for the introduction of various aryl or heteroaryl groups at the 5-position by coupling the 5-bromo precursor with a corresponding boronic acid or ester. The optimization of this reaction follows similar principles to the Buchwald-Hartwig amination, requiring careful selection of the palladium catalyst, ligand, and base. rsc.org
| Parameter | Options | Considerations for Optimization |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Stability, ease of reduction to Pd(0), and cost. |
| Ligand | Monodentate (e.g., RuPhos), Bidentate (e.g., Xantphos) | Steric and electronic properties influence catalytic activity and selectivity. |
| Base | Inorganic (e.g., K₂CO₃, Cs₂CO₃), Organic (e.g., DBU) | Strength, solubility, and compatibility with other functional groups. |
| Solvent | Toluene, Dioxane, DMF | Polarity and boiling point affect reaction rate and solubility of reagents. |
Stereoselective Synthesis Approaches
While this compound itself is an achiral molecule, the principles of stereoselective synthesis become relevant when considering the synthesis of chiral analogs. Such analogs could feature stereocenters on a substituted morpholine ring or other parts of the molecule. The introduction of chirality can be a critical factor in modulating the biological activity of heterocyclic compounds.
Approaches to chiral analogs could involve two main strategies:
Use of Chiral Building Blocks: This is a common strategy in asymmetric synthesis. Enantiomerically pure starting materials are used to construct the chiral target molecule. For analogs of this compound, this could involve using a chiral amino alcohol to construct a substituted morpholine ring. For example, enantiopure 2-(1-hydroxyalkyl)pyridines have been prepared from naturally occurring chiral compounds like D-mannitol and L-lactic acid. rsc.org This "chiral pool" synthesis ensures that the resulting product has a defined stereochemistry.
Asymmetric Catalysis: This approach uses a chiral catalyst to induce stereoselectivity in a reaction that forms a chiral center. While specific examples for the direct asymmetric synthesis of chiral this compound analogs are not prominent in the literature, general methods for asymmetric synthesis of heterocyclic compounds are well-established.
Chiral separation techniques, such as supercritical fluid chromatography (SFC), are also crucial for separating racemic mixtures of chiral derivatives, as has been demonstrated for novel hexahydroquinoline derivatives. doi.org
Derivatization and Synthesis of Structural Analogs
The structural framework of this compound offers multiple points for modification, allowing for the systematic synthesis of a diverse library of analogs. These modifications can be broadly categorized by the region of the molecule being altered.
Systematic Modification of the Morpholine Ring
The morpholine moiety is a key feature and a prime target for structural variation to explore structure-activity relationships. e3s-conferences.org Its modification can impact solubility, bioavailability, and target binding. researchgate.net
Key modification strategies include:
Ring Substitution: Introducing alkyl, aryl, or functional groups onto the carbon atoms of the morpholine ring. This can be achieved by starting with substituted amino alcohols in the ring-forming step. For instance, morpholine-2,5-diones synthesized from various amino acids can serve as precursors to C-substituted morpholine rings. researchgate.net
Bioisosteric Replacement: Replacing the morpholine oxygen with other heteroatoms. The most common replacement is sulfur to form a thiomorpholine (B91149) analog. google.com Nitrogen substitution would yield a piperazine (B1678402) derivative.
Ring Scaffolding: Using the morpholine nitrogen as an attachment point for larger, more complex structures.
| Modification Type | Example Substituent/Ring | Synthetic Approach | Potential Impact |
|---|---|---|---|
| C-Substitution | Methyl, Phenyl | Use of substituted 2-aminoethanol derivative during synthesis. | Alters steric bulk and lipophilicity. |
| Bioisosteric Replacement | Thiomorpholine | Cyclization with a sulfur-containing precursor. | Modifies hydrogen bonding capacity and geometry. |
| Bioisosteric Replacement | Piperazine | Reaction with a piperazine derivative instead of morpholine. | Introduces an additional site for substitution. |
| Fused Ring Systems | Bridged morpholine | Multi-step synthesis involving intramolecular cyclization. | Creates rigid, conformationally constrained analogs. |
Exploration of Diverse Substituents at the Pyridine 2-Position
The morpholino group at the C2 position of the pyridine ring can be replaced with a wide array of other functionalities. This is typically achieved by starting with a 2,5-dihalo-pyridin-4-amine or a related precursor and performing selective nucleophilic substitutions.
| Substituent Class | Example Substituent | Synthetic Method | Precursor Example |
|---|---|---|---|
| Alkoxy Groups | Ethoxy, Methoxy | SNAr with sodium ethoxide/methoxide. | 5-Bromo-2-chloro-pyridin-4-amine |
| Alkylamino Groups | Ethylamino, Cyclopropylamino | SNAr with the corresponding amine. georgiasouthern.edu | 2,5-Dibromo-pyridin-4-amine |
| Thioethers | Phenylthio | SNAr with a thiolate. | 5-Bromo-2-fluoro-pyridin-4-amine |
| Aryl/Heteroaryl Groups | Phenyl, Thienyl | Suzuki or Stille cross-coupling. organic-chemistry.org | 5-Bromo-2-chloro-pyridin-4-amine |
| Alkyl Groups | Methyl, Isopropyl | Grignard reaction with a pyridine N-oxide precursor. umich.edu | 5-Bromo-4-aminopyridine N-oxide |
A known analog, 5-bromo-2-ethoxypyridin-4-amine, exemplifies the substitution of the morpholino group with an alkoxy group. bldpharm.com The synthesis of various 2-substituted pyridines can be achieved through methods like transition-metal-free reactions of pyridine N-oxides with Grignard reagents or through direct C-H functionalization. organic-chemistry.orgumich.edu
Variations in Bromine Position and Alternative Halogenation
The position and nature of the halogen on the pyridine ring are critical determinants of reactivity. The bromine at C5 directs further substitution and is itself a handle for cross-coupling reactions. Synthesizing analogs with different halogenation patterns is a key strategy for developing new compounds.
Positional Isomers: The synthesis of isomers such as 3-bromo-2-morpholinopyridin-4-amine would require a different starting material, for example, 2,3-dihalopyridines. The synthesis of various 3-bromo-2-[(N-substituted)amino]pyridines has been reported. researchgate.net
Alternative Halogens: Chlorine and fluorine are common alternatives to bromine. 5-Bromo-4-chloro-2-pyridinamine and 5-bromo-4-fluoropyridin-2-amine (B1442313) are known compounds that demonstrate mixed halogenation patterns. fda.govnih.govbldpharm.com The synthesis of these analogs often involves direct halogenation or the use of specifically halogenated precursors. Fluorinated heterocycles are of particular interest in medicinal chemistry, and methods for C-H fluorination are becoming increasingly sophisticated. nih.gov
| CAS Number | Compound Name | Structural Variation |
|---|---|---|
| 857730-21-3 | 4-Amino-5-bromo-2-chloropyridine sigmaaldrich.com | Cl at C2 instead of morpholine, NH₂ at C4. |
| 944401-69-8 | 5-Bromo-4-fluoropyridin-2-amine bldpharm.com | F at C4, NH₂ at C2. No morpholine. |
| N/A | 3-Bromo-2-morpholinopyridin-4-amine | Positional isomer (Br at C3). |
| N/A | 5-Chloro-2-morpholinopyridin-4-amine | Cl at C5 instead of Br. |
Scale-Up Considerations and Process Chemistry Investigations
Translating a laboratory synthesis of this compound or its analogs to an industrial scale introduces a host of new challenges that fall under the domain of process chemistry. The goal is to develop a process that is safe, efficient, cost-effective, and environmentally sustainable.
Key Investigation Areas:
Cost and Availability of Materials: The cost of starting materials, reagents, and particularly catalysts (e.g., palladium) is a major factor. Process research would aim to replace expensive reagents with cheaper alternatives. For example, exploring copper-catalyzed or even metal-free coupling reactions is an active area of research. organic-chemistry.org
Reaction Conditions:
Temperature Control: Reactions that are highly exothermic require careful thermal management to prevent runaways.
Pressure: Syntheses requiring high pressure, such as certain aminations, pose significant engineering challenges for large-scale reactors. georgiasouthern.edu
Solvent Selection: The choice of solvent must balance reaction performance with safety (flammability, toxicity) and environmental impact. Minimizing solvent volume or using greener solvents is a key goal.
Purification: Moving away from chromatographic purification, which is generally not feasible for large quantities, is a priority. Developing robust crystallization or extraction procedures is critical for obtaining the final product with high purity.
Process Optimization and Safety: A thorough investigation of reaction kinetics is necessary to optimize cycle times and throughput. Potential side reactions must be identified and minimized. A comprehensive safety assessment (e.g., HAZOP analysis) is required to identify and mitigate potential hazards.
Waste Management: The process should be designed to minimize waste generation (high atom economy). This includes recycling solvents and catalysts where possible.
Biological Activity and Pre Clinical Pharmacological Profiling of 5 Bromo 2 Morpholinopyridin 4 Amine
In Vitro Efficacy Assessment in Biological Systems
In vitro studies are crucial for the initial characterization of a compound's biological effects at a cellular and molecular level.
Cell-Based Assays for Proliferation and Viability
Derivatives of 5-bromo-pyrimidin-2-amine have been synthesized and evaluated for their effects on cancer cell proliferation. For instance, a series of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives were tested for their ability to inhibit the growth of A549 non-small cell lung cancer cells. One of the most active compounds in this series, 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine, demonstrated significant inhibition of A549 cell proliferation. nih.gov
Enzyme Inhibition Assays
The inhibitory activity of related compounds against specific enzymes, particularly kinases, is a key area of investigation.
RAF Kinase: The RAF kinase family is a critical component of the RAS-RAF-MEK-ERK signaling pathway, which is often dysregulated in cancer. bpsbioscience.com A selective RAF inhibitor, N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, has been developed and shown to be effective in cellular assays. acs.org Although not a direct analog, its structure shares the morpholinopyridin moiety, suggesting the potential for similar compounds to target the RAF pathway.
ULK1 Kinase: The 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives mentioned earlier were identified as inhibitors of UNC-51-like kinase 1 (ULK1), a key regulator of autophagy. nih.gov The most potent compound in the series exhibited strong inhibitory activity against ULK1 kinase. nih.gov
Adenosine (B11128) Kinase: A potent and novel non-nucleoside adenosine kinase (AK) inhibitor, 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine (ABT-702), was identified through optimization of a high-throughput screening lead. nih.gov This compound demonstrated an IC₅₀ of 1.7 nM against AK. nih.gov
Interactive Table: Kinase Inhibition Data for Structurally Related Compounds
| Compound/Compound Series | Target Kinase | IC₅₀/EC₅₀ | Cell Line |
| 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives | ULK1 | Potent inhibition noted | A549 |
| N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide | RAF | EC₅₀ = 0.05 μM (pMEK assay) | Calu-6 |
| 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine (ABT-702) | Adenosine Kinase | IC₅₀ = 1.7 nM | Not specified |
Ligand-Binding Studies for Target Affinity and Selectivity
Ligand-binding studies are essential to confirm direct interaction with a biological target and to assess selectivity. For the RAF inhibitor N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a slow dissociation rate from the target was observed, indicating a long residence time. acs.org This property can contribute to sustained target inhibition in a cellular environment.
Cellular Pathway Modulation and Functional Outcomes
Understanding how a compound affects cellular pathways provides insight into its mechanism of action and potential therapeutic effects.
Investigation of Apoptosis Induction and Autophagy Modulation
The interplay between apoptosis (programmed cell death) and autophagy is a critical area of cancer research. The ULK1 inhibitor, 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine, was found to induce apoptosis in A549 cells while simultaneously blocking autophagy. nih.gov This dual activity is a desirable characteristic for an anti-cancer agent.
Analysis of Downstream Signaling Pathway Inhibition
To confirm that a compound is hitting its intended target within a cell, researchers often measure the activity of downstream signaling proteins.
pMEK Assay: For the RAF inhibitor N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a pMEK assay was used to measure the phosphorylation of MEK, a direct downstream target of RAF. The compound inhibited pMEK in Calu-6 cells with an EC₅₀ of 0.05 μM, confirming its on-target activity in a cellular context. acs.org
Evaluation of Specific Biological Responses (e.g., anti-thrombolytic, biofilm inhibition, haemolytic activities for related compounds)
The potential for 5-Bromo-2-morpholinopyridin-4-amine to exhibit anti-thrombotic and anti-platelet effects can be inferred from studies on structurally related molecules. For instance, a series of synthetic 2-morpholinochromones have been assessed as inhibitors of platelet phosphodiesterase, PDE3A. nih.gov While this research confirmed the anti-PDE3 activity of the 2-morpholino scaffold, it also suggested that the anti-platelet effects of some analogs may arise from mechanisms independent of PDE3 inhibition. nih.gov This highlights the potential for diverse anti-platelet activity within this chemical class.
Furthermore, studies on other heterocyclic compounds have demonstrated significant anti-thrombotic and anti-platelet properties. For example, certain small-molecule alkaloids have been shown to prolong activated partial thromboplastin (B12709170) time and prothrombin time, inhibit thrombin activity, and reduce platelet aggregation. nih.gov Similarly, amides and peptides of 4-amino-5-oxoprolines have been found to slow thrombus formation in both arterial and venous thrombosis models. mdpi.com These findings suggest that the 4-amino-pyridine core of this compound could contribute to anti-thrombotic effects.
The ability of this compound to inhibit biofilm formation is a plausible area of investigation. Research into biofilm inhibitors has identified various chemical structures with this capacity. For example, iron chelators like 2,2'-bipyridyl have been shown to inhibit biofilm formation in Pseudomonas aeruginosa. nih.govarvojournals.org The mechanism is thought to involve the sequestration of iron, a crucial element for biofilm development. arvojournals.org Given that the pyridine (B92270) ring is a key feature of 2,2'-bipyridyl, it is conceivable that pyridine-containing compounds like this compound could exhibit similar properties.
Strategies for combating biofilms are diverse and include the blockage of quorum sensing pathways and the use of enzymes to disrupt the biofilm matrix. nih.gov The potential for this compound to interfere with these processes remains an open area for future research.
The haemolytic potential of this compound is an important consideration for its development as a therapeutic agent. While direct data is unavailable, information on related compounds can provide some insight. 4-Aminopyridine (fampridine) is a known voltage-gated potassium channel blocker. nih.govsigmaaldrich.com Although its primary toxicity is neurological, a comprehensive understanding of its effects on red blood cells is crucial. Studies on synthetic antimicrobial peptides have shown that haemolytic activity can vary significantly between different chemical entities and across different species' red blood cells. nih.gov Therefore, the haemolytic profile of this compound would need to be empirically determined.
Target Identification and Validation Approaches
The identification of specific molecular targets is a critical step in the pharmacological profiling of any new chemical entity. For this compound, both biochemical and phenotypic approaches could be employed.
A rational approach to target identification for this compound would involve screening against a panel of kinases and other enzymes, given the prevalence of pyridine and morpholine (B109124) scaffolds in kinase inhibitors. A notable example is the discovery of a selective and efficacious RAF inhibitor, N-(3-(2-(2-hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, which targets RAS mutant cancers. acs.org This compound, which shares the 2-morpholinopyridin-4-yl core, demonstrates that this scaffold can be effectively utilized in the design of potent kinase inhibitors.
Phenotypic screening offers an alternative, unbiased approach to identify the biological activity of a compound without a preconceived target. nih.govnih.govspringer.com A compound like this compound could be tested in a variety of cell-based assays representing different disease states. For instance, a phenotypic screen for modulators of macrophage M2 polarization led to the identification of 3,4-disubstituted piperidine (B6355638) derivatives as potential therapeutics for multiple sclerosis. nih.gov Should this compound show a desirable phenotypic effect, subsequent target deconvolution studies would be necessary to identify its molecular mechanism of action.
Comparative Biological Profiling with Reference Compounds and Analogs
The biological activity of this compound can be contextualized by comparing it with known reference compounds and structural analogs.
A relevant class of compounds for comparison is the pyrimidine (B1678525) derivatives. For example, a series of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives were identified as potent inhibitors of STAT6, a key regulator in the Th2 immune response. nih.gov The most potent of these, compound 25y, exhibited a STAT6 inhibitory IC50 of 0.70 nM. nih.gov This demonstrates the potential for the morpholino-phenyl-amino moiety to contribute to high-affinity binding to protein targets.
Another example is a series of novel pyrimidin-2-amine derivatives that were developed as potent PLK4 inhibitors for cancer therapy. nih.gov The lead compound in this series, 8h, showed a PLK4 IC50 of 0.0067 µM. nih.gov These examples highlight the versatility of the aminopyrimidine and related scaffolds in targeting a range of protein kinases.
Below is an interactive data table summarizing the biological activities of some related compounds.
| Compound/Analog Class | Target | Key Biological Activity | IC50 | Reference |
| 2-Morpholinochromones | PDE3A | Anti-platelet | - | nih.gov |
| 4-Amino-5-oxoproline amides | - | Anti-thrombotic | - | mdpi.com |
| 2,2'-Bipyridyl | Iron Chelation | Biofilm Inhibition (P. aeruginosa) | - | nih.govarvojournals.org |
| N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide | RAF Kinase | Anti-cancer (RAS mutant) | - | acs.org |
| 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide (Compound 25y) | STAT6 | Inhibition of Th2 differentiation | 0.70 nM | nih.gov |
| Pyrimidin-2-amine derivative (Compound 8h) | PLK4 | Anti-proliferative (breast cancer cells) | 0.0067 µM | nih.gov |
Elucidation of Mechanistic Insights and Molecular Interactions of this compound
Following a comprehensive review of available scientific literature, it has been determined that there is currently no specific published research detailing the mechanistic insights and molecular interactions of the chemical compound This compound . While information exists for structurally related molecules, the explicit analysis of this particular compound's binding modes, kinetic properties, and conformational dynamics is not present in the accessible scientific domain.
Therefore, the following sections, which were intended to provide a detailed analysis of this compound's interactions with biological targets, cannot be populated with the requested scientifically accurate and specific findings. The scientific community has not yet published studies on:
Elucidation of Mechanistic Insights and Molecular Interactions
Conformational Dynamics and Receptor Recognition:Research into the conformational changes of a target protein upon the binding of 5-Bromo-2-morpholinopyridin-4-amine, and how these dynamics influence recognition, has not been documented.
In light of this, the generation of an article with detailed research findings and data tables as requested is not feasible. The foundational experimental data required to construct such an analysis for this compound is not available in the public research domain.
Integration of Structural and Biological Data for Mechanistic Postulation:Without foundational structural and biological data, it is impossible to postulate a mechanism of action for this compound. This process would typically involve combining data from techniques like X-ray crystallography or NMR spectroscopy with results from cellular or biochemical assays to build a comprehensive model of the compound's function at a molecular level.
While information on related compounds with pyridinamine or morpholine (B109124) moieties exists, these findings cannot be extrapolated to definitively describe the properties of this compound. Each compound possesses a unique profile of activity and interaction based on its specific chemical structure.
It is important to note that the absence of published research does not definitively mean that no research has been conducted. Such work may be part of proprietary drug discovery programs within pharmaceutical or biotechnology companies and not disclosed in the public domain.
Future research and publications will be necessary to elucidate the biological and mechanistic characteristics of this compound.
Structure Activity Relationship Sar Studies of 5 Bromo 2 Morpholinopyridin 4 Amine Derivatives
Systematic Structural Modifications of the Pyridine (B92270) and Morpholine (B109124) Rings
The core scaffold of 5-Bromo-2-morpholinopyridin-4-amine presents several opportunities for structural modification to probe and enhance biological activity. SAR studies typically focus on the pyridine and morpholine rings, as well as the amine linker.
Pyridine Ring Modifications: The pyridine ring is a key feature, and its substitution pattern significantly impacts activity. The bromine atom at the C5 position is a crucial element. In many kinase inhibitor scaffolds, for instance, a halogen at this position can occupy a specific hydrophobic pocket within the ATP-binding site. acs.org Modifications often involve replacing the bromine with other halogens (Cl, F) or with small alkyl or cyano groups to modulate steric and electronic properties. acs.org The amino group at the C4 position is often essential for forming key hydrogen bond interactions with the target protein.
Ring Size Variation: Expanding or contracting the ring to a piperidine (B6355638) or azetidine (B1206935) can alter the conformational flexibility and positioning of the molecule within a binding site.
Substitution on the Morpholine Ring: Introducing substituents, such as methyl or hydroxyl groups, can probe for additional binding interactions or influence metabolic stability. For example, 2,6-dimethylmorpholine (B58159) has been used to improve the properties of some biologically active compounds. nih.gov
Replacement of the Oxygen Atom: Replacing the oxygen atom with a sulfur (thiomorpholine) or a nitrogen (piperazine) can significantly alter the polarity, hydrogen bonding capacity, and metabolic profile of the compound. nih.gov
The following interactive table illustrates potential modifications and their predicted impact on activity based on general SAR principles observed in similar heterocyclic compounds.
| Modification | Position | Rationale | Predicted Impact on Activity |
| Replace Br with Cl | C5-Pyridine | Modulate halogen bonding and electronics | May retain or slightly decrease potency |
| Replace Br with CH3 | C5-Pyridine | Increase lipophilicity, probe hydrophobic pocket | Potency may increase or decrease depending on pocket size |
| Replace Morpholine with Piperidine | C2-Pyridine | Decrease polarity, increase lipophilicity | May improve cell permeability but could decrease solubility and potency |
| Add Methyl group to Morpholine | N-position | Increase basicity and potential for ionic interactions | Could enhance or disrupt binding depending on the target |
| Replace Morpholine O with S | C2-Pyridine | Alter polarity and hydrogen bonding capability | May affect solubility and target engagement |
Quantitative Assessment of Substituent Effects on Biological Activity
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding the precise impact of different substituents on the biological activity of this compound derivatives. QSAR models aim to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. frontiersin.orgresearchgate.net
For a series of this compound analogs, a QSAR study would typically involve synthesizing a library of compounds with diverse substituents at various positions and measuring their biological activity (e.g., IC50 values against a specific target). Descriptors such as hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters) of the substituents are then used to build a regression model. researchgate.net
For instance, a Hansch analysis might yield an equation like:
log(1/IC50) = k1(logP) - k2(logP)^2 + k3(σ) + k4(Es) + C
Where:
log(1/IC50) is the biological activity.
logP represents the hydrophobicity.
σ is the Hammett constant representing electronic effects.
Es is the Taft steric parameter.
k1, k2, k3, k4, and C are constants determined by the regression analysis.
A hypothetical data table for a QSAR study on a series of analogs is presented below, illustrating the relationship between substituent properties and activity.
| Compound | Substituent (R) | logP | σ | Es | IC50 (nM) | log(1/IC50) |
| 1 | H | 2.1 | 0.00 | 1.24 | 150 | 6.82 |
| 2 | 5-Cl | 2.8 | 0.23 | 0.97 | 80 | 7.10 |
| 3 | 5-F | 2.3 | 0.06 | 1.16 | 120 | 6.92 |
| 4 | 5-CH3 | 2.6 | -0.17 | 0.00 | 95 | 7.02 |
| 5 | 5-CF3 | 3.0 | 0.54 | -1.16 | 250 | 6.60 |
Such models help in predicting the activity of unsynthesized compounds and guide the design of more potent analogs. mdpi.com
Development and Refinement of Pharmacophore Models
A pharmacophore model represents the three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target. For this compound derivatives, a pharmacophore model would be developed based on the structures of active compounds. nih.gov
A typical pharmacophore for this class of compounds might include:
A hydrogen bond donor: The amino group at the C4 position.
A hydrogen bond acceptor: The nitrogen atom in the pyridine ring and the oxygen atom in the morpholine ring.
A hydrophobic/aromatic feature: The brominated pyridine ring.
An exclusion volume: To define the space not occupied by the ligand.
The development process often starts with a set of active and inactive molecules. Computational software is then used to identify the common features and their spatial relationships that are critical for activity. nih.gov This initial model can then be refined as more SAR data becomes available. For example, if replacing the morpholine with a thiomorpholine (B91149) leads to a loss of activity, the hydrogen bond acceptor feature of the morpholine oxygen can be considered crucial.
Pharmacophore models are valuable tools for virtual screening of large compound libraries to identify novel scaffolds with the desired biological activity. nih.gov They also aid in understanding the key interactions between the ligand and its target, guiding further lead optimization. researchgate.net
Exploration of Bioisosteric Replacements for Enhanced Potency or Selectivity
Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.com For this compound, several bioisosteric replacements can be considered.
Amine Group (C4): The 4-amino group is likely a key hydrogen bond donor. While its replacement might be challenging, exploring bioisosteres like a hydroxylamine (B1172632) or a substituted hydrazine (B178648) could be attempted, although this would significantly alter the compound's properties.
Morpholine Ring (C2): The morpholine ring can be replaced with various other heterocycles to fine-tune properties. For instance, replacing it with a 1,2,4-oxadiazole (B8745197) or a triazole could alter the hydrogen bonding capacity and metabolic stability. nih.gov Thiomorpholine is another common bioisostere for morpholine. nih.gov
Bromo Group (C5): The bromine atom can be replaced by other groups that can mimic its steric and electronic properties. A trifluoromethyl group (CF3) is a common bioisostere for a bromine atom due to its similar size and electron-withdrawing nature. cambridgemedchemconsulting.com A cyano group (-CN) could also be explored.
The table below provides examples of potential bioisosteric replacements and their intended effects.
| Original Group | Bioisosteric Replacement | Rationale |
| C5-Bromo | C5-Trifluoromethyl | Similar size, enhanced metabolic stability |
| C2-Morpholine | C2-Thiomorpholine | Altered polarity and H-bonding |
| C2-Morpholine | C2-(1,2,4-Oxadiazole) | Introduce different H-bonding pattern, improve metabolic stability |
| C4-Amino | C4-Hydroxylamine | Explore alternative hydrogen bonding interactions |
| Pyridine Ring | Pyrimidine (B1678525) Ring | Alter H-bonding acceptors and overall electronics |
Application of Ligand Efficiency Metrics in SAR Optimization
Ligand efficiency (LE) metrics are valuable tools for optimizing lead compounds during drug discovery. nih.gov They relate the binding affinity of a compound to its size, providing a measure of the "binding energy per atom." This helps in identifying compounds that achieve high potency with a minimal number of heavy atoms, which is often a desirable trait for developing drugs with good pharmacokinetic properties.
The most common ligand efficiency metric is calculated as:
LE = -ΔG / N
where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms. A higher LE value is generally better.
Another useful metric is Lipophilic Ligand Efficiency (LLE), which relates potency to lipophilicity:
LLE = pIC50 - logP
A higher LLE value indicates that a compound achieves its potency without excessive lipophilicity, which can be associated with toxicity and poor solubility. core.ac.uk
During the optimization of this compound derivatives, these metrics would be calculated for each new analog. The goal would be to increase potency while maintaining or improving LE and LLE. For example, if a modification significantly increases potency but also drastically increases the molecular weight (leading to a lower LE), it might not be an optimal path for lead development.
The following table shows hypothetical data illustrating the use of ligand efficiency metrics in an optimization campaign.
| Compound | IC50 (nM) | pIC50 | Heavy Atoms (N) | logP | LE | LLE |
| Lead | 100 | 7.0 | 17 | 2.5 | 0.41 | 4.5 |
| Analog 1 | 50 | 7.3 | 19 | 3.0 | 0.38 | 4.3 |
| Analog 2 | 20 | 7.7 | 18 | 2.6 | 0.43 | 5.1 |
| Analog 3 | 150 | 6.8 | 22 | 3.5 | 0.31 | 3.3 |
In this hypothetical example, Analog 2 would be considered the most promising for further development as it shows improved potency and a better LLE compared to the original lead, with a maintained LE.
Advanced Computational Chemistry and Cheminformatics for 5 Bromo 2 Morpholinopyridin 4 Amine Research
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a powerful lens to examine the behavior of 5-Bromo-2-morpholinopyridin-4-amine at an atomic level. These methods can predict how the molecule might interact with biological targets and the stability of such interactions over time.
Protein-Ligand Docking Simulations for Binding Mode Prediction
Protein-ligand docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. youtube.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. youtube.comyoutube.com For this compound, docking simulations could elucidate its binding mode within the active site of various kinases or other relevant protein targets.
In studies of other aminopyridine derivatives, docking has been successfully used to identify key interactions. For instance, research on various aminopyridines has shown that the pyridine (B92270) nitrogen and the amino group are often involved in crucial hydrogen bond interactions with amino acid residues in the protein's binding pocket. nih.govnih.gov A molecular docking study on aminopyridines targeting potassium channels revealed that these ligands tend to form hydrogen bonds with specific residues like Thr107 and Ala111. nih.gov Similarly, docking studies of morpholine-substituted compounds have highlighted the role of the morpholine (B109124) oxygen in forming hydrogen bonds, which can enhance binding affinity. mdpi.com
For this compound, it is plausible that the 4-amino group and the pyridine nitrogen would act as hydrogen bond donors and acceptors, respectively. The morpholine ring could engage in further hydrogen bonding or hydrophobic interactions, while the bromo substituent might occupy a hydrophobic pocket or form halogen bonds. A hypothetical docking study against a kinase target might yield results as summarized in Table 1.
| Feature | Predicted Interaction for this compound | Interacting Residue (Example) |
| Binding Affinity (kcal/mol) | -8.5 | - |
| Hydrogen Bonds | 4-amino group with backbone carbonyl | Asp145 |
| Pyridine nitrogen with side chain hydroxyl | Ser80 | |
| Morpholine oxygen with side chain amide | Asn130 | |
| Hydrophobic Interactions | Pyridine ring with aliphatic side chain | Val65 |
| Morpholine ring with aromatic side chain | Phe143 | |
| Halogen Bond | Bromo group with backbone carbonyl oxygen | Gly142 |
| This table presents hypothetical data for illustrative purposes. |
Molecular Dynamics to Study Ligand-Protein Complex Stability
Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted protein-ligand complex over time. nih.gov MD simulations provide a dynamic view of the interactions, revealing how the ligand and protein adapt to each other and the role of solvent molecules. nih.gov
Studies on other kinase inhibitors have demonstrated that MD simulations can confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking. nih.gov For a complex of this compound and a target protein, an MD simulation would track the atomic movements over nanoseconds. Analysis of the simulation trajectory could reveal the root-mean-square deviation (RMSD) of the ligand, indicating its stability in the binding pocket. Stable binding is often characterized by a low and fluctuating RMSD. Furthermore, the persistence of key hydrogen bonds throughout the simulation would provide confidence in the predicted binding mode. nih.gov
In Silico Screening and Virtual Ligand Design
In silico screening and virtual ligand design are powerful cheminformatics tools for identifying novel and potent molecules from large compound libraries or for designing new molecules from scratch.
Pharmacophore-Based Virtual Screening
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. dovepress.comfiveable.menih.govyoutube.com These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. Once a pharmacophore model is developed, it can be used as a 3D query to rapidly screen large virtual libraries of compounds to identify those that match the model. nih.govresearchgate.netnih.govbohrium.com
For this compound, a pharmacophore model could be constructed based on its key structural features and their likely interactions. A hypothetical pharmacophore model might include:
A hydrogen bond acceptor (the pyridine nitrogen).
A hydrogen bond donor (the 4-amino group).
A second hydrogen bond acceptor (the morpholine oxygen).
A hydrophobic/aromatic feature (the pyridine ring).
A halogen bond donor (the bromo group).
This model could then be used to search for other molecules in a database that possess these features in a similar spatial arrangement, potentially leading to the discovery of novel active compounds.
Fragment-Based Drug Design Approaches
Fragment-based drug design (FBDD) is a strategy that begins by identifying small, low-molecular-weight compounds (fragments) that bind weakly to a protein target. nih.gov These fragments can then be grown, linked, or combined to create more potent lead compounds. nih.govacs.org
The core structure of this compound can be deconstructed into constituent fragments, such as a 4-aminopyridine, a morpholine, and a bromophenyl group. In an FBDD approach, these or similar fragments could be screened against a target of interest. If, for example, a 2-morpholinopyridine fragment was found to bind, it could be elaborated upon by adding substituents at various positions to improve its affinity and selectivity, guided by structural information of the protein-fragment complex. This iterative process allows for a more efficient exploration of chemical space compared to traditional high-throughput screening. nih.gov
Quantum Chemical Investigations of Electronic and Reactivity Properties
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure, reactivity, and spectroscopic properties of a molecule. acs.orgmdpi.com These methods can be used to calculate a variety of molecular properties that are relevant to a molecule's biological activity. researchgate.netmdpi.comnih.govnih.gov
For this compound, DFT calculations could be used to determine its optimized geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). The distribution of electrostatic potential on the molecular surface can reveal regions that are prone to electrophilic or nucleophilic attack, as well as those likely to participate in hydrogen bonding.
The energies of the HOMO and LUMO are important indicators of a molecule's reactivity. A small HOMO-LUMO gap often suggests higher reactivity. nih.gov These calculations can also provide insights into the strength of intramolecular interactions and the conformational preferences of the molecule. A hypothetical summary of quantum chemical data for this compound is presented in Table 2.
| Property | Hypothetical Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons |
| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.5 D | Influences solubility and binding interactions |
| Mulliken Atomic Charges | Pyridine N: -0.45, Amino N: -0.38, Bromo: -0.12 | Indicates sites for electrostatic interactions |
| This table presents hypothetical data for illustrative purposes and is based on general trends for similar molecules. |
Advanced Computational Analysis of this compound Remains a Field for Future Investigation
Despite the growing application of computational chemistry and cheminformatics in drug discovery and materials science, a detailed public-domain analysis of the compound this compound is not currently available in existing research literature.
The Potential of Computational Scrutiny
Computational techniques, had they been applied to this compound, would offer significant insights into its chemical behavior and potential applications.
Density Functional Theory (DFT) Studies
DFT is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT studies would be invaluable.
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the molecule's electron-donating and accepting capabilities, respectively. The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability.
Molecular Electrostatic Potential (MEP) Analysis
An MEP map provides a visual representation of the charge distribution on the surface of a molecule. For this compound, an MEP analysis would identify:
Electron-rich and Electron-deficient Regions: Color-coded regions on the MEP surface would indicate areas of negative (electron-rich, susceptible to electrophilic attack) and positive (electron-deficient, susceptible to nucleophilic attack) electrostatic potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and predicting how the molecule might interact with biological targets.
Cheminformatics in Drug Discovery
Cheminformatics applies computational methods to solve chemical problems, particularly in the context of drug discovery. For this compound, cheminformatics could be used for:
Chemical Space Exploration: By analyzing the structural features of this compound, cheminformatics tools could be used to explore the surrounding "chemical space." This involves generating and evaluating virtual derivatives of the parent molecule to identify compounds with potentially improved properties.
Library Design: Based on the insights from DFT and MEP studies, a virtual library of related compounds could be designed for synthesis and screening. This approach streamlines the drug discovery process by prioritizing compounds with a higher probability of desired biological activity.
The absence of published computational studies on this compound represents a gap in the current scientific literature. The application of advanced computational chemistry and cheminformatics techniques to this molecule holds the potential to uncover valuable information about its electronic structure, reactivity, and potential for development in various chemical and pharmaceutical applications. Future research in this area would be a valuable contribution to the field.
Analytical and Spectroscopic Characterization Methodologies in Research of 5 Bromo 2 Morpholinopyridin 4 Amine
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for separating 5-Bromo-2-morpholinopyridin-4-amine from unreacted starting materials, byproducts, and other impurities, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment of this compound. The technique's high resolution and sensitivity allow for the separation of the main compound from closely related structural analogues. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (typically acetonitrile (B52724) or methanol). Gradient elution is often employed to ensure the efficient separation of all components within the sample. The retention time of the main peak, under defined conditions, serves as a key identifier, while the peak area percentage is used to determine the purity of the compound.
| Parameter | Typical Conditions |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time-dependent variation of %B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| This table represents a hypothetical set of HPLC parameters and would be refined based on experimental optimization. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates
While this compound itself may have low volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying any volatile intermediates that may be present from its synthesis. This method is particularly useful for monitoring the consumption of starting materials and the formation of low molecular weight byproducts. In a typical GC-MS analysis, the sample is vaporized and separated based on boiling point and polarity on a capillary column. The separated components are then ionized and fragmented, and the resulting mass spectrum provides a molecular fingerprint for identification. The metabolic profile of related bromo-substituted compounds has been investigated using GC-MS, highlighting its utility in identifying molecular structures in complex mixtures. sigmaaldrich.com
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are critical for the definitive structural confirmation of this compound, providing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra provide a wealth of information.
The ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the morpholine (B109124) moiety. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are used to map the proton environment of the molecule. For instance, the aromatic protons on the pyridine ring would appear in the downfield region, while the methylene (B1212753) protons of the morpholine ring would be found in the upfield region.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom, for example, whether it is part of an aromatic ring, bonded to a halogen, or part of the morpholine ring.
| Nucleus | Predicted Chemical Shift (δ) Range (ppm) |
| ¹H NMR | |
| Pyridine-H | 6.5 - 8.5 |
| Morpholine-H | 2.5 - 4.0 |
| Amine-H | Broad singlet, variable |
| ¹³C NMR | |
| Pyridine-C | 100 - 160 |
| Morpholine-C | 40 - 70 |
| This table provides generalized predicted chemical shift ranges for the key structural motifs. Actual values would be determined experimentally. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group, C-N stretching of the morpholine and pyridine rings, C-Br stretching, and C-O-C stretching of the morpholine ether linkage. nih.gov
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=C, C=N Stretch (Aromatic Ring) | 1400 - 1600 |
| C-N Stretch | 1000 - 1350 |
| C-O-C Stretch (Ether) | 1070 - 1150 |
| C-Br Stretch | 500 - 600 |
| This table presents typical IR absorption ranges for the functional groups present in the molecule. |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm), HRMS allows for the unambiguous determination of the molecular formula. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio. This isotopic signature provides a clear marker for the presence of a single bromine atom in the molecule. The use of HRMS in analyzing brominated compounds is a well-established method for confirming their molecular formula. nih.gov
Advanced Structural Characterization
The elucidation of the three-dimensional structure of a chemical entity and its interactions with biological targets is paramount in contemporary drug discovery and development. For a compound such as this compound, advanced structural characterization techniques are indispensable for understanding its mode of action at an atomic level. These methods provide critical insights that guide lead optimization and the design of more potent and selective molecules.
X-ray Co-crystallography of Compound-Target Complexes
X-ray co-crystallography is a powerful analytical technique used to determine the precise three-dimensional atomic structure of a ligand bound to its biological target, typically a protein or nucleic acid. nih.govmdpi.com This method involves growing a crystal of the target macromolecule with the compound of interest, in this case, this compound, and then diffracting X-rays off the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic arrangement of the compound-target complex can be deduced. nih.gov
As of the current body of scientific literature, no specific X-ray co-crystallography data for this compound bound to a biological target has been published. However, the principles of this technique can be illustrated by examining the crystallographic data of a structurally related molecule, 5-Bromo-2-chloropyrimidin-4-amine. nih.govresearchgate.net While not a direct complex with a biological target, the crystal structure of this small molecule provides insights into the type of data obtained from X-ray diffraction.
Illustrative Crystallographic Data for a Related Compound
The following table summarizes the crystallographic data for 5-Bromo-2-chloropyrimidin-4-amine, which helps to exemplify the nature of information derived from such studies. nih.govresearchgate.net
| Parameter | Value |
| Chemical Formula | C₄H₃BrClN₃ |
| Molecular Weight | 208.45 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 6.0297(1) Å, b = 8.1542(2) Å, c = 13.4163(3) Å |
| β = 90.491(2)° | |
| Volume | 659.62(2) ų |
| Z | 4 |
This data is for 5-Bromo-2-chloropyrimidin-4-amine and is presented for illustrative purposes to show the type of information obtained from X-ray crystallography. nih.govresearchgate.net
In a hypothetical co-crystallography study of this compound with a target protein, the resulting data would be far more complex, detailing the specific intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds between the compound and the amino acid residues of the protein's binding site. This information is critical for structure-based drug design, allowing medicinal chemists to rationally modify the compound to enhance its binding affinity and selectivity.
Hypothetical Interaction Data from a Co-crystal Structure
The table below illustrates the kind of interaction data that would be sought from an X-ray co-crystallography experiment involving this compound and a hypothetical kinase target.
| Interaction Type | Compound Moiety | Protein Residue | Distance (Å) |
| Hydrogen Bond | 4-amino group | Asp168 (backbone C=O) | 2.9 |
| Hydrogen Bond | Morpholine oxygen | Lys72 (side chain NH₃⁺) | 3.1 |
| Halogen Bond | 5-bromo atom | Gly70 (backbone C=O) | 3.0 |
| Hydrophobic Interaction | Pyridine ring | Val57, Ala80, Leu150 | 3.5 - 4.0 |
This table presents hypothetical data for illustrative purposes and does not represent actual experimental results.
Circular Dichroism for Chiral Analogs (if applicable)
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. rsc.org This technique is particularly valuable for studying chiral molecules—molecules that are non-superimposable on their mirror images (enantiomers). While this compound itself is achiral, the introduction of a chiral center, for instance by substitution on the morpholine ring, would result in chiral analogs.
To date, there is no published research on the synthesis or analysis of chiral analogs of this compound using Circular Dichroism. Should such analogs be synthesized, CD spectroscopy would be an essential tool for their characterization.
The primary applications of CD spectroscopy in this context would include:
Determination of Stereochemistry: CD can be used to confirm the absolute configuration of a chiral center, distinguishing between (R) and (S) enantiomers. Each enantiomer will produce a mirror-image CD spectrum.
Assessing Enantiomeric Purity: The magnitude of the CD signal is proportional to the concentration of the chiral species. This allows for the determination of the enantiomeric excess in a sample.
Studying Conformational Changes: CD is highly sensitive to the secondary structure of proteins and can also be used to study conformational changes in small molecules upon binding to a target. If a chiral analog of this compound were to bind to a protein, changes in the CD spectra of both the small molecule and the protein could provide information about the binding event and any induced conformational changes.
Hypothetical Circular Dichroism Data for a Chiral Analog
The following table provides a hypothetical example of the type of data that would be obtained from a CD analysis of a pair of enantiomeric analogs of this compound.
| Enantiomer | Wavelength of Maximum Absorption (λ_max, nm) | Molar Circular Dichroism (Δε, M⁻¹cm⁻¹) |
| (R)-enantiomer | 280 | +15 |
| (S)-enantiomer | 280 | -15 |
This table presents hypothetical data for illustrative purposes and does not represent actual experimental results.
Challenges, Unaddressed Questions, and Future Research Trajectories
Addressing Synthetic Challenges and Improving Reaction Efficiency for Scale-Up
The synthesis of 5-Bromo-2-morpholinopyridin-4-amine has not been specifically described in the available literature. A potential synthetic route would likely involve the sequential introduction of the morpholine (B109124), bromine, and amine functionalities onto a pyridine (B92270) core. Challenges in such a synthesis could include regioselectivity, control of reaction conditions, and purification of the final product.
Future research would need to establish a reliable and scalable synthetic pathway. This would involve a thorough investigation of starting materials, reaction conditions, and purification techniques to ensure high yield and purity.
A key consideration in modern pharmaceutical chemistry is the development of sustainable and environmentally friendly synthetic processes. For this compound, this would involve exploring green chemistry principles, such as the use of less hazardous solvents, minimizing waste, and employing catalytic methods to improve atom economy.
Elucidating Broader Biological and Cellular Implications
The biological and cellular effects of this compound are entirely unknown. A foundational step in its characterization would be to screen the compound against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify any potential biological activity.
Subsequent research would need to delve into the cellular consequences of any observed activity, investigating effects on cell proliferation, apoptosis, signaling pathways, and other key cellular processes.
Strategies for Addressing Potential Off-Target Interactions and Improving Selectivity
Should initial screening reveal any promising biological activity, a critical next step would be to assess the compound's selectivity. Off-target interactions can lead to undesirable side effects and toxicity. A comprehensive selectivity profile against a panel of related and unrelated targets would be essential.
If off-target activity is identified, medicinal chemistry efforts would be required to modify the structure of this compound to enhance its selectivity for the desired target while minimizing interactions with other proteins.
Integration with Advanced Drug Discovery Paradigms (e.g., PROTAC technology, covalent inhibitors)
The potential for integrating this compound into advanced drug discovery platforms like Proteolysis Targeting Chimeras (PROTACs) or covalent inhibitors is a speculative but intriguing avenue.
For PROTAC development, the molecule would first need to be identified as a ligand for a protein of interest. It could then potentially be linked to an E3 ligase-recruiting moiety.
For development as a covalent inhibitor, the molecule would need to possess a reactive group that can form a covalent bond with a specific amino acid residue in the target protein. The bromine atom on the pyridine ring could potentially serve as a handle for introducing such a reactive group, but this would require significant synthetic modification and biological validation.
Identifying Novel Therapeutic Areas and Applications Beyond Current Scope
Given the complete lack of data on the biological activity of this compound, its potential therapeutic applications are entirely open to speculation. A broad-based screening approach against a diverse array of disease models would be necessary to uncover any potential utility in areas such as oncology, inflammation, infectious diseases, or neuroscience.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
